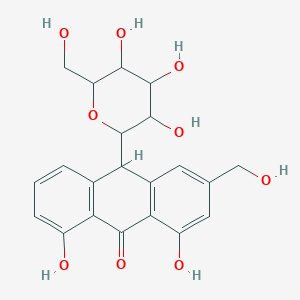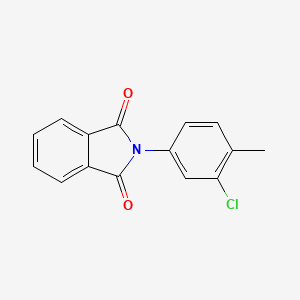
2-(3-Chloro-4-methylphenyl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chloro-4-methylphenyl)isoindole-1,3-dione is a member of phthalimides.
Applications De Recherche Scientifique
Synthesis Techniques : An efficient method for synthesizing compounds related to 2-(3-Chloro-4-methylphenyl)isoindole-1,3-dione has been described, highlighting both conventional and microwave-assisted reactions. This approach provides a comparison between these two methods and suggests mechanisms for the formation of these compounds (Sena et al., 2007).
Structural Characterization : Studies have been conducted to characterize the structure of similar isoindole-1,3-dione derivatives using techniques like 1D and 2D NMR spectroscopy. These studies provide detailed insights into the molecular structure and the correlation between various atomic groups (Dioukhane et al., 2021).
Vibrational and DFT Studies : The vibrational properties of related compounds have been investigated using techniques like Fourier transform infrared (FTIR) and FT-Raman spectroscopy. These studies also involve density functional theory (DFT) calculations to better understand the structural parameters and normal modes of vibration (Arjunan et al., 2009).
Xanthine Oxidase Inhibitory Activities : Isoindole-1,3-dione derivatives have been evaluated for their inhibitory activities against xanthine oxidase, an enzyme involved in purine metabolism. These studies include molecular docking to estimate the interaction mechanisms of these compounds with the enzyme (Gunduğdu et al., 2020).
Photophysical Properties : The photophysical behavior of related compounds has been studied, focusing on their fluorescent properties and sensitivity to solvent polarity. This research also involves thermal stability assessments and computational studies to understand their electronic properties (Deshmukh & Sekar, 2015).
Anticancer Activity : Some isoindole-1,3-dione derivatives have been investigated for their anticancer activities. The effectiveness of these compounds varies depending on the substituents attached, indicating the importance of structural variations in determining their biological activities (Tan et al., 2020).
Propriétés
Formule moléculaire |
C15H10ClNO2 |
|---|---|
Poids moléculaire |
271.7 g/mol |
Nom IUPAC |
2-(3-chloro-4-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H10ClNO2/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3 |
Clé InChI |
QSBKETHUHHJHCB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





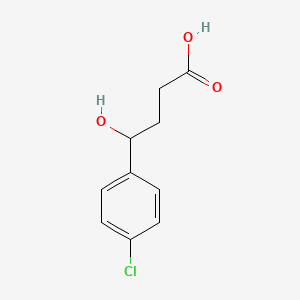
![1,2,5-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate](/img/structure/B1195214.png)
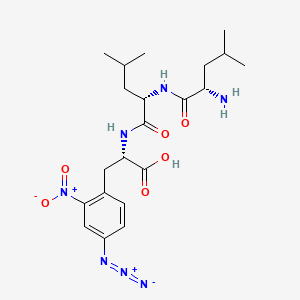
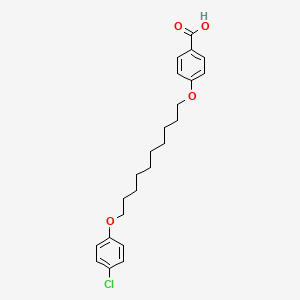
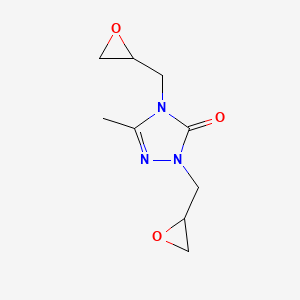

![2-Methyl-5-[2-(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)cyclopropyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1195221.png)
![[3.3]Paracyclophane](/img/structure/B1195223.png)
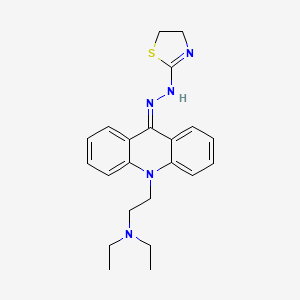
![10H-[1]benzothiolo[3,2-b]indole](/img/structure/B1195227.png)

